(+/-)-Desvenlafaxine-d6 Succinate Hydrate (N,N-dimethyl-d6) is a deuterated derivative of desvenlafaxine, which is primarily used as an antidepressant. This compound is classified under stable isotopes and drug derivatives, specifically nitrogen compounds. The molecular formula for this compound is , with a molecular weight of approximately 405.51549 g/mol .
The synthesis of (+/-)-desvenlafaxine-d6 succinate typically involves several key steps:
These methods reflect an optimized approach that prioritizes high yield and purity while minimizing environmental impact .
The molecular structure of (+/-)-desvenlafaxine-d6 succinate can be represented using its structural formula and SMILES notation:
O.[2H]C([2H])([2H])N(CC(c1ccc(O)cc1)C2(O)CCCCC2)C([2H])([2H])[2H].OC(=O)CCC(=O)O
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2/i1D3,2D3;;...
The structural analysis indicates a complex arrangement featuring a phenolic group attached to a cyclohexanol moiety and a succinic acid component. The presence of deuterium atoms in the dimethyl groups alters the physical properties and isotopic labeling characteristics of the compound .
The primary chemical reactions involving (+/-)-desvenlafaxine-d6 succinate include:
The mechanism of action for desvenlafaxine involves its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound inhibits the reuptake of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmitter availability. This action contributes to its antidepressant effects by improving mood and alleviating symptoms associated with depression.
In terms of pharmacodynamics, desvenlafaxine's efficacy is attributed to its dual action on serotonin and norepinephrine transporters, which are critical in regulating mood and emotional responses .
The physical and chemical properties of (+/-)-desvenlafaxine-d6 succinate include:
(+/-)-Desvenlafaxine-d6 succinate has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7